2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
The compound 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 1013916-37-4) belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one family, a privileged scaffold in medicinal chemistry due to its structural resemblance to nucleic acid bases (e.g., adenine, guanine) and versatile biological activity . Key structural features include:
- Pyrido[2,3-d]pyrimidin-7(8H)-one core: A bicyclic system with a pyridine fused to a pyrimidinone ring.
- Substituents:
- C2: Chlorine atom, enhancing electrophilicity and binding affinity.
- C5: Methyl group, influencing steric and electronic properties.
- N8: Spiro[2.4]heptan-4-yl group, a unique bicyclic substituent that modulates solubility, metabolic stability, and target selectivity.
This compound is synthesized via multi-step protocols involving cyclization and functionalization of preformed pyrimidine or pyridone rings . Challenges include introducing substituents at C4 due to steric hindrance and reactivity limitations during cyclization .
Properties
Molecular Formula |
C15H16ClN3O |
|---|---|
Molecular Weight |
289.76 g/mol |
IUPAC Name |
2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H16ClN3O/c1-9-7-12(20)19(11-3-2-4-15(11)5-6-15)13-10(9)8-17-14(16)18-13/h7-8,11H,2-6H2,1H3 |
InChI Key |
HLINQYBPUDLODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
Aminopyridine precursors undergo cyclocondensation with carbonyl-containing reagents (e.g., urea, thiourea) under acidic or basic conditions. For example, heating 2-aminopyridine-3-carbonitrile with urea in acetic acid yields the unsubstituted pyrido[2,3-d]pyrimidin-7(8H)-one core.
Copper-Catalyzed Coupling Reactions
Modern approaches employ copper(I) catalysts to facilitate aryl-amide bond formation. A patent by WO2020065494A1 details the use of copper(I) iodide and DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) in propylene glycol to assemble the heterocyclic core at 80–100°C.
Functionalization at Position 2: Chlorination
Chlorination at the C2 position is achieved through two primary methods:
Direct Chlorination with POCl₃
Phosphorus oxychloride (POCl₃) serves as both a solvent and chlorinating agent. Reacting the pyrido[2,3-d]pyrimidin-7(8H)-one core with excess POCl₃ at reflux (105–110°C) for 6–12 hours introduces the chloro group with >85% yield.
Halogen Exchange Reactions
In cases where bromine is present at C2 (e.g., 2-bromo intermediates), halogen exchange with CuCl₂ in DMF at 120°C replaces bromine with chlorine.
Methyl Group Introduction at Position 5
The C5 methyl group is incorporated via Friedel-Crafts alkylation or nucleophilic substitution:
Friedel-Crafts Alkylation
Using methyl iodide (CH₃I) and AlCl₃ in dichloromethane, the methyl group is introduced regioselectively at C5. Reaction temperatures of 0–25°C prevent over-alkylation.
Suzuki-Miyaura Coupling
For more complex substrates, palladium-catalyzed coupling with methylboronic acid achieves similar results. A patent by IL303942A reports using Pd(PPh₃)₄ and K₂CO₃ in THF/water mixtures at 80°C.
Spiro[2.4]heptan-4-yl Group Installation at Position 8
The spirocyclic moiety is introduced through nucleophilic substitution or transition-metal-catalyzed coupling:
SN2 Displacement with Spiro[2.4]heptan-4-ol
Spiro[2.4]heptan-4-ol (CID 317457) reacts with the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate in the presence of NaH or KOtBu. The reaction proceeds in DMF at 60°C for 8 hours, yielding the spirocyclic product.
Buchwald-Hartwig Amination
For higher efficiency, Pd₂(dba)₃ and Xantphos catalyze the coupling between spiro[2.4]heptan-4-amine and brominated intermediates. Yields exceed 90% in toluene at 100°C.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | DMF or DMSO | +15–20% |
| Temperature | 60–80°C (spirocyclization) | +25% |
| Catalyst Loading | 5 mol% Pd₂(dba)₃ | +30% |
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1) remove unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the target compound.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance reproducibility:
Flow Chemistry Protocol
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.5% (HPLC) | USP <621> |
| Residual Solvents | <500 ppm (DMF) | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Copper-catalyzed | Cost-effective | Moderate yields |
| Palladium-catalyzed | High regioselectivity | Expensive catalysts |
| SN2 Displacement | Simple conditions | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The spiro[2.4]heptane moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrido[2,3-d]pyrimidinones.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino or hydroxyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Pyrido-pyrimidines, including this compound, have been investigated for their potential as antitumor agents . Research indicates that derivatives targeting specific pathways in cancer cells can induce apoptosis and inhibit tumor growth. A study demonstrated that compounds with similar structures effectively inhibited the growth of various cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival .
Antiviral Activity
Recent investigations have suggested that pyrido-pyrimidine derivatives may exhibit antiviral properties. The compound has been evaluated for its ability to inhibit viral replication and modulate immune responses. For instance, compounds targeting viral proteins have shown promise in preclinical studies against viruses such as HIV and Hepatitis C .
Enzyme Inhibition
The compound is also being studied for its role as an enzyme inhibitor . Specifically, it has shown potential in inhibiting kinases involved in cell signaling pathways that regulate cell growth and metabolism. This inhibition can lead to reduced cancer cell proliferation and improved therapeutic outcomes .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of pyrido-pyrimidines, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neuroinflammatory responses and protection against oxidative stress .
Case Study 1: Antitumor Activity
A study published in Pharmaceuticals evaluated a series of pyrido-pyrimidine derivatives, including this compound, for their anticancer activity against breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutics .
Case Study 2: Antiviral Screening
Another case study focused on the antiviral efficacy of this compound against Hepatitis C virus (HCV). The compound was part of a library screened for HCV inhibitors, demonstrating promising activity by reducing viral load in infected cell cultures .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. It may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key metabolic pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]pyrimidin-7(8H)-ones
2.2. Key Structural Insights
- N8 Substituents :
- C2 Modifications: Chlorine (target compound): Electrophilic center for covalent binding or hydrogen bonding. Piperidinyl/morpholinophenyl: Enhance solubility and hydrogen-bonding capacity .
- C5/C6 Substituents :
Selectivity and Pharmacological Profiles
- Kinase Inhibition: The target compound’s spirocyclic group may reduce off-target effects compared to 8-cyclopentyl derivatives, which show cross-reactivity with PDGFR and FGFR . 1,6-Naphthyridin-2(1H)-ones (structural analogs) exhibit 10³-fold lower activity than pyrido[2,3-d]pyrimidinones, highlighting the importance of the 3-aza atom for kinase binding .
- Metabolic Stability :
- Deuteration (e.g., IQS016-d5) and spirocyclic groups (target compound) prolong half-life by resisting CYP450 oxidation .
Biological Activity
2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16ClN3O
- Molecular Weight : 275.76 g/mol
- CAS Number : 1956328-12-3
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific biological activities of 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one are still under investigation, but preliminary studies suggest promising therapeutic potentials.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of pyrimidine derivatives. For example, derivatives with structural similarities to 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one have shown inhibitory activity against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
A study evaluating the cytotoxic effects of similar pyrimidine compounds demonstrated significant activity against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the presence of halogen substituents enhanced the cytotoxicity of these compounds, suggesting that 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one may exhibit similar properties .
The mechanism by which pyrimidine derivatives exert their biological effects often involves modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Antimicrobial Activity
Compounds similar to 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one have also been investigated for their antimicrobial properties. Research indicates that certain pyridine and pyrimidine derivatives possess significant antibacterial activity against a range of pathogens.
Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methyl-pyrido[2,3-d]pyrimidin derivatives | E. coli | 32 µg/mL |
| Chloro-substituted pyrimidines | S. aureus | 16 µg/mL |
| 2-Chloro derivatives | Pseudomonas aeruginosa | 64 µg/mL |
Note: Data adapted from various studies on related compounds .
Q & A
Q. What are the common synthetic routes for preparing pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, and how does the spiro[2.4]heptane substituent influence synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrimidine esters or intermediates. For example, pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds are often constructed via cyclization reactions (e.g., coupling with brominated or chlorinated aryl groups) . The spiro[2.4]heptane group at position 8 is introduced through alkylation or nucleophilic substitution, requiring careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid steric hindrance . Purification is typically achieved via HPLC using mobile phases like H₂O/ACN with 0.1% TFA .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- LCMS (ESI+) : To confirm molecular weight (e.g., observed m/z = 436.1 [M + H]⁺ for analogs) .
- ¹H/¹³C NMR : To verify substituent positions, particularly the spirocyclic moiety and chloro/methyl groups .
- HPLC-UV : For purity assessment (≥95% purity at 254/280 nm) .
- X-ray crystallography : Used in advanced studies to resolve binding conformations with kinases .
Q. What are the standard protocols for ensuring purity and stability during storage?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with gradients optimized for polar substituents (e.g., 5-hydroxy or amino groups). For example, a H₂O/ACN mobile phase with 0.1% TFA is effective .
- Stability : Store under inert gas (N₂/Ar) at –20°C in sealed, light-protected containers. Avoid dimethyl sulfoxide (DMSO) for long-term storage due to hydrolysis risks .
Advanced Research Questions
Q. How does the spiro[2.4]heptane group at position 8 influence kinase selectivity and binding affinity?
- Methodological Answer : The spirocyclic moiety enhances selectivity by occupying hydrophobic pockets in kinase ATP-binding sites. For example, in MST3/4 kinase inhibitors, analogous 4-aminobutyl groups at position 8 form salt bridges with Asp174 in the DFG motif, improving affinity by ~10-fold compared to linear alkyl chains . Computational docking (e.g., Desmond/GPU simulations) can predict binding modes and guide substituent modifications .
Q. What strategies resolve contradictions in selectivity data across kinase inhibition assays?
- Methodological Answer :
- Panel Screening : Test against a broad kinase panel (e.g., >50 kinases) to identify off-target effects. For example, pyrido[2,3-d]pyrimidin-7(8H)-one derivatives show selectivity for CDK4/6 (IC₅₀ = 0.004 µM) over CDK1/2 (IC₅₀ = 0.015–0.079 µM) .
- Structural Overlays : Compare X-ray structures of inhibitor-kinase complexes to identify critical interactions (e.g., hydrogen bonds with hinge regions) .
- SAR Studies : Modify substituents at R2 (e.g., methylamino vs. phenylamino) to balance potency and selectivity .
Q. How can synthetic routes be optimized to improve yields of 8-substituted derivatives?
- Methodological Answer :
- Precursor Scoring : Use template-relevance models (e.g., Pistachio/Reaxys databases) to prioritize intermediates with high feasibility .
- Stepwise Optimization : For example, compound 9 was synthesized in 16% yield over three steps via alkylation, Suzuki coupling, and TFA-mediated purification .
- Microwave Assistance : Reduces reaction times for cyclization steps (e.g., from 24h to 2h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
